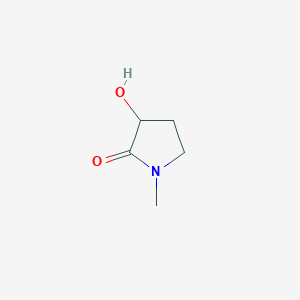

3-Hydroxy-1-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQJIJUMPYNVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437949 | |

| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132996-63-5 | |

| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-hydroxy-1-methylpyrrolidin-2-one

Foreword

In the landscape of modern pharmaceutical and chemical research, a deep understanding of molecular properties is paramount to innovation. This guide is dedicated to an in-depth exploration of 3-hydroxy-1-methylpyrrolidin-2-one, a heterocyclic compound of growing interest. Our objective is to move beyond a superficial listing of data, providing instead a cohesive narrative that elucidates the "why" behind its chemical behavior, synthesis, and applications. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just information, but actionable, field-proven insights. We will delve into its synthesis with a focus on causal experimental choices, present its physicochemical properties for practical application, and discuss its reactivity, all grounded in authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Profile

This compound, also known as 3-hydroxy-N-methylpyrrolidone, is a derivative of the widely used solvent N-methyl-2-pyrrolidone (NMP).[1][2] The introduction of a hydroxyl group at the 3-position significantly alters its properties, opening new avenues for its application, particularly in the pharmaceutical sciences.

Chemical Identifiers

A precise identification of a chemical compound is the foundation of reproducible science. The following are the key identifiers for this compound:

-

IUPAC Name : this compound[3]

-

CAS Number : 132996-63-5[3]

-

Molecular Formula : C₅H₉NO₂[3]

-

SMILES : CN1CCC(C1=O)O[3]

-

InChI : InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3[3]

-

InChIKey : ZHQJIJUMPYNVAZ-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological membranes. The data presented below has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 71-72 °C | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

| LogP (calculated) | -0.8 | [3] |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a lactam carbonyl group (a hydrogen bond acceptor) in a compact structure suggests a high degree of polarity and potential for significant water solubility, a characteristic shared with its parent compound, NMP.[2] The negative LogP value further supports its hydrophilic nature.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various routes. A notable method involves a multi-step process starting from gamma-butyrolactone.[4] This pathway is particularly instructive as it highlights fundamental organic reactions and purification strategies.

Synthetic Pathway Overview

The synthesis can be logically divided into three main stages: bromination of the lactone, amination and cyclization, and finally, hydroxylation.

Sources

Harnessing Stereochemistry: 3-Hydroxy-1-methylpyrrolidin-2-one as a Premier Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of functionalized pyrrolidines, 3-hydroxy-1-methylpyrrolidin-2-one stands out as a particularly valuable chiral building block. Its defined stereocenter at the C3 position, coupled with a reactive hydroxyl group, offers a strategic entry point for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis through both classical racemic and modern stereoselective methods, and elucidates its strategic application in the development of advanced pharmaceutical intermediates.

The Strategic Importance of the Chiral 3-Hydroxypyrrolidinone Core

In the landscape of drug discovery, control over three-dimensional molecular architecture is paramount. The biological activity of a drug is intrinsically linked to its stereochemistry, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. The this compound scaffold provides a robust platform for embedding chirality into a target molecule.

The core value of this building block lies in two key features:

-

The Pyrrolidinone Ring: This five-membered lactam is a bioisostere for various functional groups and is frequently found in molecules targeting the central nervous system and other biological pathways. Its conformational rigidity can help in pre-organizing substituents for optimal interaction with biological targets.

-

The C3-Hydroxyl Group: This functional handle is the linchpin for synthetic elaboration. It can be readily derivatized—via esterification, etherification, or substitution (e.g., through a Mitsunobu reaction to invert stereochemistry)—allowing for the controlled introduction of molecular complexity. The chirality at this position directly influences the spatial orientation of these appended groups.

This guide will dissect the methodologies required to access this building block in its racemic and, more importantly, its enantiomerically pure forms.

Synthesis of this compound: From Racemate to Enantiopure

The accessibility of a chiral building block is critical for its widespread adoption. Methodologies for synthesizing this compound have evolved from multi-step racemic preparations to more elegant and efficient chemoenzymatic approaches that deliver high enantiomeric purity.

Classical Racemic Synthesis Pathway

A foundational, albeit non-stereoselective, route to the racemic compound provides insight into the fundamental chemistry of the pyrrolidinone ring system. A well-documented procedure starts from γ-butyrolactone, proceeding through a series of robust chemical transformations.[3][4]

The causality of this pathway is rooted in a logical sequence of functional group interconversions designed to build the target heterocycle:

-

Ring Opening & Bromination: The lactone is opened and brominated to create electrophilic centers.

-

Amination & Amidation: Introduction of the N-methyl group via methylamine.

-

Intramolecular Cyclization: Ring closure is effected to form the pyrrolidinone skeleton.

-

Hydrolysis: The final step converts a bromo-intermediate to the desired hydroxyl group.

This classical approach, while effective for producing the racemic mixture, is unsuitable for applications where stereochemical purity is essential. For chiral drug synthesis, enantioselective methods are required.

Stereoselective Synthesis: Chemoenzymatic Resolution

Enzymatic resolutions offer a powerful and practical strategy for accessing enantiomerically pure compounds. Lipases, in particular, are renowned for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other untouched. A highly effective method for obtaining both enantiomers of this compound utilizes a lipase-mediated hydrolysis of a racemic acetate precursor.[5]

The core principle of this kinetic resolution is the differential rate of reaction for the two enantiomers with the enzyme. The lipase selectively hydrolyzes one acetate enantiomer to the corresponding alcohol, resulting in a mixture of the desired alcohol (one enantiomer) and the unreacted acetate (the opposite enantiomer), which can then be separated chromatographically.

This chemoenzymatic approach is highly advantageous because it provides access to both enantiomers in high purity from a single racemic precursor, making it a versatile and atom-economical strategy for drug development campaigns.

Physicochemical & Spectroscopic Data

Accurate characterization is fundamental to the use of any chemical building block. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [6] |

| Molecular Weight | 115.13 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 132996-63-5 (Racemic) | [6] |

| (R)-enantiomer CAS | 614754-24-4 | [7] |

| Appearance | White to Light-Brown Solid | [3][7] |

| Melting Point | 71-72 °C (Racemic) | [4] |

Spectroscopic data from foundational studies confirm the structure. ¹H-NMR spectra typically show characteristic multiplets for the diastereotopic protons on the C4 carbon, a singlet for the N-methyl group, and a triplet of doublets for the proton on the chiral C3 carbon.[3] Mass spectrometry confirms the molecular ion, and infrared spectroscopy shows characteristic absorptions for the hydroxyl and lactam carbonyl groups.[3]

Application in Complex Molecule Synthesis

The true value of an enantiopure building block is demonstrated by its utility in constructing more complex, biologically active molecules. The (R)- and (S)-enantiomers of this compound serve as versatile synthons for introducing a stereodefined hydroxypyrrolidinone motif.

The hydroxyl group is the primary point of diversification. Its strategic location allows for the extension of the molecular framework while maintaining the stereochemical integrity established in the building block.

This strategy is exemplified in the synthesis of precursors for complex antiviral agents and other therapeutics where the pyrrolidine ring plays a critical role in binding to the target protein. For instance, the core structure is related to motifs found in drugs like Paritaprevir, an HCV protease inhibitor, highlighting the pharmaceutical relevance of this scaffold.[1]

Detailed Experimental Protocols

Self-validation and reproducibility are the cornerstones of trustworthy science. The following protocols are adapted from peer-reviewed literature to provide a clear and actionable methodology.

Protocol 1: Racemic Synthesis of 3-Hydroxy-N-methyl-2-pyrrolidone

(Adapted from Wheeler, J. et al., US Patent 4,973,708)[3]

Step A: Methyl 2,4-dibromobutyrate

-

Combine γ-butyrolactone and phosphorus tribromide in a reaction vessel with agitation at elevated temperature (e.g., 75-125 °C).

-

Slowly add liquid bromine. Control the temperature by the rate of addition.

-

Once HBr evolution is evident, cease bromine addition and cool the mixture.

-

Add methanol to the cooled reaction mixture.

-

Saturate the resulting solution with HCl gas.

-

Remove methanol under reduced pressure to yield the crude product as a pale yellow liquid. Purify by distillation.

Step B: N-methyl-2,4-dibromobutyramide

-

React the methyl 2,4-dibromobutyrate from Step A with an aqueous solution of methylamine at a temperature below ambient.

-

Monitor the reaction for the formation of the solid amide product.

-

Recover and purify the solid intermediate product by recrystallization.

Step C: 3-Bromo-N-methyl-2-pyrrolidone

-

Treat the N-methyl-2,4-dibromobutyramide from Step B with an alkali metal alkoxide (e.g., sodium methoxide) in a suitable solvent to induce ring closure.

-

Work up the reaction to isolate the crude 3-bromo-N-methyl-2-pyrrolidone.

Step D: 3-Hydroxy-N-methyl-2-pyrrolidone

-

Dissolve the 3-bromo-N-methyl-2-pyrrolidone from Step C in purified water.

-

Add potassium carbonate and heat the mixture to 100-110 °C for several hours.

-

After cooling, neutralize the reaction mixture with dilute aqueous HCl.

-

Remove water under reduced pressure and extract the residue with boiling ethanol.

-

Remove the ethanol and purify the final product by column chromatography (silica gel) to yield a white solid.

Protocol 2: Enantioselective Synthesis via Lipase-Mediated Resolution

(Adapted from Kamal, A. et al., Tetrahedron: Asymmetry, 2003)[5]

Step A: Synthesis of Racemic 3-Acetoxy-1-methyl-2-pyrrolidone

-

Dissolve racemic 3-hydroxy-1-methyl-2-pyrrolidone in a suitable solvent (e.g., dichloromethane).

-

Add an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Perform an aqueous workup and purify the resulting racemic acetate by column chromatography.

Step B: Enzymatic Resolution

-

Suspend the racemic 3-acetoxy-1-methyl-2-pyrrolidone from Step A in a buffered aqueous solution or a suitable organic solvent.

-

Add immobilized lipase from Pseudomonas cepacia (e.g., Amano PS-C).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress (typically to ~50% conversion) by chiral HPLC or GC.

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Separate the resulting products—(S)-3-hydroxy-1-methyl-2-pyrrolidone and the unreacted (R)-3-acetoxy-1-methyl-2-pyrrolidone—using column chromatography.

Step C: Hydrolysis of the Unreacted Acetate

-

Dissolve the recovered (R)-3-acetoxy-1-methyl-2-pyrrolidone in methanol.

-

Add a catalytic amount of potassium carbonate and stir at room temperature.

-

Once hydrolysis is complete (monitor by TLC), evaporate the methanol.

-

Purify the residue to obtain the enantiopure (R)-3-hydroxy-1-methyl-2-pyrrolidone.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its value is fully realized in its enantiopure forms, which provide a reliable and versatile entry point for introducing stereocenters into complex drug candidates. The evolution of its synthesis from classical racemic methods to efficient, scalable chemoenzymatic resolutions has cemented its role as a key building block in the pharmaceutical industry. By understanding the underlying principles of its synthesis and the strategic logic of its application, researchers can effectively leverage this powerful synthon to accelerate the discovery and development of next-generation therapeutics.

References

- Wheeler, J., et al. (1990). 3-Hydroxy-N-methylpyrrolidone and preparation thereof. U.S. Patent No. 4,973,708. Washington, DC: U.S. Patent and Trademark Office.

- Wheeler, J., et al. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. U.S. Patent No. 5,032,402. Washington, DC: U.S. Patent and Trademark Office.

-

Miniyar, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4987. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 414, 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. Retrieved from [Link]

-

Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2594. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10313118, this compound. Retrieved from [Link]

-

Singh, R., & Singh, O. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 55-61. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. This compound | C5H9NO2 | CID 10313118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3-hydroxy-1-methyl-pyrrolidin-2-one 97% | CAS: 614754-24-4 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-hydroxy-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of our daily work in advancing chemical and pharmaceutical research. This guide is crafted from a practical, field-tested perspective to provide a comprehensive and in-depth understanding of the spectroscopic characteristics of 3-hydroxy-1-methylpyrrolidin-2-one. This compound, a key intermediate and structural motif in various areas of drug development, demands a thorough characterization to ensure its purity, stability, and reactivity.

This document deviates from rigid templates to present a narrative that is both scientifically rigorous and logically intuitive. We will explore the "why" behind the experimental choices and interpret the resulting data, transforming abstract spectral lines into a tangible molecular portrait. Every piece of data and every protocol herein is presented with the aim of being a self-validating system, grounded in authoritative references to ensure the highest level of scientific integrity.

Introduction to this compound

This compound (C₅H₉NO₂) is a heterocyclic compound featuring a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a hydroxyl group at the 3-position. Its molecular weight is 115.13 g/mol .[1] This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active compounds. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthesis and biological studies.

This guide will provide a detailed examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.8 | Singlet | 3H |

| C4-H₂ | ~2.0 - 2.2 | Multiplet | 2H |

| C5-H₂ | ~3.2 - 3.4 | Multiplet | 2H |

| C3-H | ~4.2 - 4.4 | Multiplet | 1H |

| OH | Variable | Broad Singlet | 1H |

Interpretation and Causality:

-

N-CH₃ (Singlet, ~2.8 ppm): The three protons of the methyl group attached to the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atom.

-

C4-H₂ and C5-H₂ (Multiplets): The methylene protons at the C4 and C5 positions are diastereotopic due to the chiral center at C3. They will couple with each other (geminal coupling) and with the proton at C3 (vicinal coupling), resulting in complex multiplets. The protons at C5 are further deshielded by the adjacent nitrogen atom, hence their resonance at a lower field compared to the C4 protons.

-

C3-H (Multiplet): This proton is attached to the carbon bearing the hydroxyl group and is a chiral center. It will couple with the two protons on the adjacent C4 carbon, resulting in a multiplet. The electronegative oxygen atom causes a significant downfield shift.

-

OH (Broad Singlet, Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable protons like the hydroxyl proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the magnetic field to obtain optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| N-CH₃ | ~25 - 30 |

| C4 | ~28 - 33 |

| C5 | ~45 - 50 |

| C3 | ~65 - 70 |

| C=O | ~175 - 180 |

Interpretation and Causality:

-

C=O (Carbonyl, ~175 - 180 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen and its sp² hybridization, causing it to resonate at a very low field.

-

C3 (~65 - 70 ppm): This carbon is attached to the electronegative hydroxyl group, which causes a significant downfield shift.

-

C5 (~45 - 50 ppm): This carbon is adjacent to the nitrogen atom, which is more electronegative than carbon, resulting in a downfield shift compared to a standard alkane carbon.

-

C4 and N-CH₃ (~25 - 33 ppm): These are sp³ hybridized carbons in a relatively shielded environment, appearing in the typical aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | 3000 - 2850 | Medium |

| C=O (amide) | 1680 - 1650 | Strong |

| C-N | 1400 - 1000 | Medium |

Interpretation and Causality:

-

O-H Stretch (3500 - 3200 cm⁻¹, Strong, Broad): The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of different molecules.

-

C-H Stretch (3000 - 2850 cm⁻¹, Medium): These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C=O Stretch (1680 - 1650 cm⁻¹, Strong): The strong absorption in this region is characteristic of the carbonyl group of the five-membered lactam (amide). The exact position can be influenced by ring strain and hydrogen bonding.

-

C-N Stretch (1400 - 1000 cm⁻¹, Medium): This region contains the stretching vibrations of the C-N bond within the lactam ring.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and properly aligned.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks and correlate them to the functional groups.

Diagram: IR Spectroscopy Workflow

Caption: General workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 115

-

Key Fragments:

-

m/z = 98: [M - OH]⁺

-

m/z = 86: [M - C₂H₅]⁺ (cleavage of the ethyl group from the ring)

-

m/z = 57: [C₃H₅O]⁺ or [C₂H₃NO]⁺

-

m/z = 42: [C₂H₄N]⁺

-

Interpretation and Causality of Fragmentation:

Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion (M⁺) at m/z 115. This high-energy ion will then fragment in predictable ways:

-

Loss of a hydroxyl radical (•OH): This is a common fragmentation for alcohols, leading to a fragment at m/z 98.

-

Ring cleavage: The pyrrolidinone ring can undergo various cleavages. For example, the loss of a C₂H₅ fragment would result in an ion at m/z 86.

-

Formation of smaller, stable fragments: The fragmentation process will lead to a variety of smaller charged species, with those that are more stable (e.g., due to resonance) being more abundant.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation:

-

Inject the sample into the GC.

-

The compound will travel through the GC column at a rate determined by its volatility and interactions with the stationary phase, leading to its separation from any impurities.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

It is ionized (e.g., by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl and amide), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation. For researchers in drug discovery and development, a thorough understanding of this data is essential for confirming the identity and purity of synthesized intermediates and for predicting the molecule's chemical behavior.

References

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 3-hydroxy-1-methylpyrrolidin-2-one

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-hydroxy-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in chemical synthesis and drug development. As a key quality control and structural elucidation technique, a thorough understanding of its NMR profile is critical for researchers, scientists, and drug development professionals. This document synthesizes predictive analysis based on foundational NMR principles and spectral data from analogous structures to offer a comprehensive interpretation of the ¹H and ¹³C NMR spectra.

Introduction: The Role of NMR in Characterizing this compound

This compound (C₅H₉NO₂) is a chiral lactam whose structure presents a unique set of spectroscopic features. Its utility as a synthetic intermediate and its potential biological relevance necessitate unambiguous structural confirmation, which is definitively provided by NMR spectroscopy.[1] This guide will dissect the anticipated proton (¹H) and carbon-13 (¹³C) NMR spectra, explain the rationale behind the signal assignments, provide a robust experimental protocol for data acquisition, and discuss key factors that can influence the spectral outcome.

The synthesis and characterization of this molecule have been described in the literature, confirming that NMR is a standard method for its structural verification.[1] While publicly accessible, fully assigned spectra of this specific molecule are not widespread, a detailed analysis can be constructed by applying fundamental NMR principles and comparing its structure to well-characterized analogs.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of NMR assignments. The structure and numbering convention used throughout this guide are presented below.

Key structural features influencing the NMR spectrum include:

-

Lactam Ring: A five-membered ring containing an amide functional group.

-

Carbonyl Group (C2): An electron-withdrawing group that strongly deshields adjacent nuclei.

-

Chiral Center (C3): The presence of a stereocenter at C3 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

-

Hydroxyl Group (-OH): The proton is exchangeable, and its signal can be broad. The oxygen atom deshields the attached C3 carbon and proton.

-

N-Methyl Group (C6): A methyl group attached to the nitrogen atom, which will appear as a singlet in the ¹H NMR spectrum.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. Based on the structure, we can predict the following signals.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H3 | ~4.4 - 4.6 | Triplet (t) or dd | 1H | Methine proton on a carbon bearing an electronegative oxygen atom. It is coupled to the two diastereotopic protons on C4. |

| H4a / H4b | ~2.0 - 2.5 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to the chiral center (C3). They couple with each other (geminal coupling) and with H3 (vicinal coupling), leading to complex splitting patterns. |

| H5 | ~3.2 - 3.5 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen atom of the lactam. Deshielded by the nitrogen. |

| H6 | ~2.8 - 3.0 | Singlet (s) | 3H | Methyl protons attached to the nitrogen atom. No adjacent protons to couple with, resulting in a singlet. |

| 3-OH | Variable (Broad) | Singlet (s, broad) | 1H | The hydroxyl proton is acidic and can exchange with trace water or other exchangeable protons, leading to a broad signal. Its position is highly dependent on solvent, concentration, and temperature. |

Expert Insights on ¹H NMR Features:

-

Diastereotopicity at C4: The key to correctly interpreting the spectrum is recognizing that H4a and H4b are non-equivalent. This non-equivalence arises because C3 is a stereocenter. As a result, H4a and H4b will have distinct chemical shifts and will show a geminal coupling to each other. Each will also show a different vicinal coupling constant to the H3 proton. This typically results in a complex multiplet in the upfield region of the spectrum.

-

Deshielding Effects: The electron-withdrawing nature of the carbonyl group (C2) and the nitrogen atom (N1) significantly influences the chemical shifts of adjacent protons. The H5 protons are shifted downfield due to their proximity to the nitrogen. The H3 proton is shifted furthest downfield among the ring protons due to the direct attachment of the hydroxyl group.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~175 - 178 | Carbonyl Carbon: Amide carbonyls are highly deshielded and appear far downfield. |

| C3 | ~65 - 70 | Carbinol Carbon: Carbon atom bonded to the electronegative hydroxyl group, resulting in a downfield shift. |

| C5 | ~45 - 50 | Methylene Carbon: Adjacent to the nitrogen atom, causing a moderate downfield shift. |

| C4 | ~30 - 35 | Methylene Carbon: Standard aliphatic methylene carbon, appearing in the upfield region. |

| C6 | ~28 - 32 | N-Methyl Carbon: Methyl group attached to nitrogen, typically found in this region. |

Expert Insights on ¹³C NMR Features:

-

Carbonyl Signal: The most downfield signal will unambiguously be the lactam carbonyl carbon (C2) due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen.

-

Distinguishing C3 and C5: The carbon bearing the hydroxyl group (C3) is expected to be significantly more deshielded than the other sp³ carbons of the ring, except for the carbonyl. The C5 carbon, being attached to nitrogen, will also be downfield but generally to a lesser extent than the C-O carbon.

-

DEPT Analysis: To definitively assign the C3, C4, C5, and C6 signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment would show C6 (CH₃) and C3 (CH) as positive signals, while C4 and C5 (CH₂) would appear as negative signals.

Advanced 2D NMR Correlations

To provide unequivocal proof of structure, 2D NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, a COSY spectrum would show a cross-peak between the H3 proton and the H4 protons, and another cross-peak between the H4 protons and the H5 protons, confirming the connectivity within the pyrrolidinone ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would show cross-peaks for H3-C3, H4-C4, H5-C5, and H6-C6, allowing for the unambiguous assignment of both the proton and carbon spectra.

Experimental Protocol for NMR Data Acquisition

This section provides a field-proven, step-by-step methodology for acquiring high-quality NMR data for this compound.

Sources

Methodological & Application

Application Notes & Protocols: 3-Hydroxy-1-methylpyrrolidin-2-one as a Chiral Precursor for Drug Synthesis

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, 3-hydroxy-1-methylpyrrolidin-2-one, a versatile precursor for the synthesis of novel drug candidates. Its utility is significantly enhanced by the presence of a chiral center at the C3 position, allowing for the stereoselective synthesis of complex molecules. The configuration of substituents on the pyrrolidinone ring can profoundly influence the biological activity of the resulting compounds.[1] These application notes provide a comprehensive overview of the synthesis of this compound, including both racemic and enantioselective methods, and detail its potential applications in the synthesis of drug analogues, particularly those targeting the central nervous system.

Introduction: The Significance of the Pyrrolidinone Core

The 2-pyrrolidinone structure is a cornerstone in the design of various therapeutic agents. Its prevalence in medicinal chemistry is attributed to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. This scaffold is notably present in the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[3][4] The introduction of a hydroxyl group at the C3 position of the N-methylated pyrrolidinone ring, creating this compound, offers a strategic advantage for further chemical modifications. This hydroxyl group serves as a handle for introducing a wide range of functional groups, enabling the exploration of a diverse chemical space in drug discovery campaigns.

The chirality of the C3 hydroxyl group is of paramount importance. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure this compound is critical for the development of safe and effective chiral drugs.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a precursor is essential for its effective and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 71-72 °C | [6] |

| Appearance | White solid | [6] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis of this compound

Racemic Synthesis from Delta-Butyrolactone

A multi-step synthesis starting from the readily available delta-butyrolactone has been reported for the preparation of racemic this compound.[6][7] This pathway involves bromination, amidation, ring closure, and subsequent hydroxylation.

Caption: Racemic synthesis of this compound.

Protocol 1: Racemic Synthesis

Step 1: Synthesis of Methyl 2,4-dibromobutyrate [7]

-

In a reaction vessel equipped with a stirrer and a dropping funnel, combine delta-butyrolactone and a catalytic amount of phosphorus tribromide.

-

Heat the mixture to 75-125 °C.

-

Slowly add liquid bromine to the reaction mixture. Control the temperature by the rate of bromine addition.

-

After the addition is complete, cool the reaction mixture and add methanol.

-

Saturate the solution with HCl gas.

-

Remove the methanol by distillation to obtain crude methyl 2,4-dibromobutyrate.

Step 2: Synthesis of N-methyl-2,4-dibromobutyramide [7]

-

Add the crude methyl 2,4-dibromobutyrate to an aqueous solution of methylamine at a temperature below ambient.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Recover and purify the solid N-methyl-2,4-dibromobutyramide.

Step 3: Synthesis of 3-bromo-N-methyl-2-pyrrolidone [7]

-

Dissolve the N-methyl-2,4-dibromobutyramide in a suitable solvent.

-

Add an alkali metal alkoxide to effect ring closure.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and isolate the crude product.

-

Purify the 3-bromo-N-methyl-2-pyrrolidone by chromatography or distillation.

Step 4: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone [6][7]

-

React the 3-bromo-N-methyl-2-pyrrolidone with an alkaline earth metal carbonate or an alkali metal carbonate in a suitable solvent.

-

Heat the reaction mixture until the starting material is consumed (monitored by TLC).

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the resulting 3-hydroxy-N-methyl-2-pyrrolidone by recrystallization or chromatography.

Chemoenzymatic Enantioselective Synthesis

For applications in the synthesis of chiral drugs, enantiomerically pure starting materials are essential. A chemoenzymatic approach provides an efficient method for the synthesis of optically active 3-hydroxy-2-pyrrolidinones.[1] This method involves the lipase-mediated resolution of a racemic acetate precursor.

Caption: Chemoenzymatic route to enantiopure this compound.

Protocol 2: Enantioselective Synthesis [1]

Step 1: Preparation of Racemic 3-acetoxy-1-methyl-2-pyrrolidinone

-

This precursor can be synthesized from commercially available starting materials. A detailed protocol for the synthesis of the unsubstituted analogue is provided in the reference.[1] The N-methylated version is prepared analogously.

Step 2: Lipase-Mediated Enantioselective Alcoholysis

-

In a suitable solvent such as THF, dissolve racemic 3-acetoxy-1-methyl-2-pyrrolidinone.

-

Add 'Amano' PS-C lipase and an alcohol (e.g., n-butanol).

-

Stir the mixture at a controlled temperature (e.g., 28 °C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

-

The reaction will yield one enantiomer of the unreacted acetate (e.g., (R)-3-acetoxy-1-methyl-2-pyrrolidinone) and the other enantiomer of the alcoholysis product (e.g., (S)-3-hydroxy-1-methyl-2-pyrrolidinone) in high e.e.

-

Separate the unreacted acetate and the alcoholysis product by column chromatography.

Step 3: Hydrolysis of the Resolved Acetate

-

Dissolve the enantiomerically enriched 3-acetoxy-1-methyl-2-pyrrolidinone (e.g., the (R)-enantiomer) in methanol.

-

Add a catalytic amount of potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Evaporate the methanol and wash the crude solid with acetone.

-

Concentrate the acetone extracts and purify the product by passing it through a short silica gel pad to yield the enantiopure 3-hydroxy-1-methyl-2-pyrrolidinone.

Application in the Synthesis of Drug Analogues

While this compound is also known for its use as a transdermal penetration enhancer, its true potential in drug discovery lies in its utility as a chiral building block.[8] The hydroxyl group can be readily converted into other functionalities or used as a nucleophile in various coupling reactions. This allows for the synthesis of a library of compounds for biological screening.

Synthesis of Ester and Ether Derivatives

The hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can significantly alter the lipophilicity and pharmacokinetic properties of the resulting molecules.

Protocol 3: General Procedure for Esterification

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Cool the solution in an ice bath.

-

Slowly add the desired acyl chloride or anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the ester by column chromatography.

Potential in the Synthesis of CNS Drug Analogues

The 2-pyrrolidinone core is a key feature of nootropic agents. By using this compound as a starting material, novel analogues with potential cognitive-enhancing or neuroprotective properties can be synthesized. For example, the hydroxyl group can be used to introduce side chains that mimic those of known CNS drugs or to explore new structure-activity relationships.

One can envision the synthesis of analogues of nebracetam, a nootropic drug, by functionalizing the 3-position of the pyrrolidinone ring.[3]

Example of a Substituted Derivative: 3'-Hydroxycotinine

A naturally occurring example of a more complex molecule featuring the this compound core is 3'-hydroxycotinine, a metabolite of nicotine.[9] This molecule contains a pyridine ring attached at the C5 position of the pyrrolidinone ring. While this is a metabolite, its structure demonstrates the type of complexity that can be built upon the this compound scaffold.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex organic molecules, particularly in the context of drug discovery. The availability of both racemic and, more importantly, enantioselective synthetic routes makes it an attractive starting material for the preparation of chiral drug candidates. Its utility is underscored by the importance of the pyrrolidinone scaffold in medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the potential of this chiral building block in their synthetic endeavors.

References

-

Digenis, G. A., & Smith, S. L. (1990). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. U.S. Patent No. 5,032,402. Washington, DC: U.S. Patent and Trademark Office.

-

Digenis, G. A., Smith, S. L., & Shinal, E. C. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. University of Kentucky UKnowledge.

-

Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2594.

-

Kornienko, A. V., & Zvyagintseva, M. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 998.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Digenis, G. A., & Smith, S. L. (1990). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. University of Kentucky UKnowledge.

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 24-32.

-

Salazar-García, M., Guerrero-Álvarez, J., Campos-Aldrete, M. E., & Rivera-Leyva, J. C. (2010). Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. Chemistry & Biodiversity, 7(10), 2505-2513.

-

PubChem. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. journals.uran.ua [journals.uran.ua]

- 4. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H9NO2 | CID 10313118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)- | C10H12N2O2 | CID 414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-hydroxy-N-methylpyrrolidone as a Transdermal Enhancer

Introduction: The Evolving Landscape of Transdermal Delivery

Transdermal therapeutic systems offer a compelling route for systemic drug administration, bypassing first-pass metabolism and providing controlled, sustained release.[1] However, the formidable barrier of the stratum corneum restricts this delivery route to a select few drug candidates. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier by transiently and reversibly increasing skin permeability.[2]

Among CPEs, pyrrolidones like N-methyl-2-pyrrolidone (NMP) have been recognized for their efficacy.[3] This guide focuses on a novel derivative, 3-hydroxy-N-methylpyrrolidone (3-OH-NMP) , a compound shown to be a potent transdermal enhancer.[4] As a metabolite of NMP, 3-OH-NMP is proposed to be "metabolically softer," suggesting a more favorable safety and irritation profile compared to its parent compound.[4]

This document provides a comprehensive framework for researchers, outlining the core principles, formulation strategies, and detailed experimental protocols required to effectively evaluate and utilize 3-OH-NMP as a transdermal penetration enhancer.

Section 1: Physicochemical Profile and Proposed Mechanism of Action

Understanding the properties of 3-OH-NMP is fundamental to its application. While specific experimental data is proprietary, its profile can be inferred from its chemical family and the known characteristics of NMP.[5][6]

Table 1: Key Physicochemical Properties of Pyrrolidone Enhancers

| Property | N-methylpyrrolidone (NMP) | 3-hydroxy-N-methylpyrrolidone (3-OH-NMP) (Inferred) | Rationale for Transdermal Application |

| Solubility | Miscible with water and most organic solvents.[5][6] | Expected to be highly water-soluble due to the hydroxyl group. | High solubility allows for easy incorporation into a wide range of aqueous and hydroalcoholic topical formulations. |

| Boiling Point | 202 °C.[5] | Expected to be higher than NMP due to hydrogen bonding. | High thermal stability is advantageous for formulation processes that may involve heating.[5] |

| Log Kow | -0.54.[5] | Expected to be lower (more hydrophilic) than NMP. | A balance of hydrophilic and lipophilic character is crucial for partitioning into and disrupting the stratum corneum lipid matrix. |

| Safety Profile | Can cause skin and eye irritation; potential reproductive toxicant.[7][8] | Hypothesized to be less irritating and toxic.[4] | A superior safety profile is a primary driver for its use, reducing the risk of adverse dermal reactions.[9] |

Causality of Enhancement: The Mechanism

While the precise mechanism of 3-OH-NMP is not fully elucidated, it is believed to function similarly to other potent CPEs by interacting with and disrupting the highly organized lipid matrix of the stratum corneum.[4][10] The prevailing hypothesis involves two primary actions:

-

Lipid Bilayer Fluidization: The enhancer molecules integrate into the intercellular lipid bilayers, disrupting the tight packing of ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse.

-

Solvent Action & Partitioning: 3-OH-NMP likely acts as a solvent within the stratum corneum, altering its thermodynamic properties. This can improve the partitioning of a drug from the formulation vehicle into the skin, a critical first step for absorption.[3][11]

The presence of the hydroxyl group may form new hydrogen bonds within the polar head region of the lipid bilayers, further contributing to the structural disruption.

Section 3: Protocol for In Vitro Skin Permeation Studies

The Franz diffusion cell assay is the gold standard for evaluating the performance of transdermal formulations and enhancers in vitro. [12]It provides critical data on the rate and extent of drug permeation through a skin membrane.

Protocol 3.1: Evaluating Enhancement Efficacy Using Franz Diffusion Cells

Objective: To quantify the permeation of an API from a formulation containing 3-OH-NMP across an excised skin membrane and calculate the enhancement ratio.

Materials & Equipment:

-

Franz Diffusion Cells (with known orifice diameter) [12]* Water bath circulator and heater

-

Magnetic stir plate and stir bars

-

Excised skin membrane (e.g., porcine ear skin, human cadaver skin) [13]* Receptor solution (e.g., Phosphate-Buffered Saline (PBS), potentially with a co-solvent like ethanol to maintain sink conditions) [9]* Test formulations (Control [without 3-OH-NMP] and Test [with 3-OH-NMP])

-

Syringes, needles, and collection vials

-

Parafilm® or cell caps

-

Analytical instrument (e.g., HPLC, LC-MS) for sample quantification

Step-by-Step Methodology:

-

Skin Membrane Preparation:

-

Thaw frozen porcine ear skin at room temperature. [13] * Carefully remove hair and underlying subcutaneous fat and cartilage.

-

Cut the full-thickness skin into sections large enough to fit the diffusion cells.

-

Causality Check: Proper removal of subcutaneous tissue is crucial as it does not contribute to the primary barrier function and can act as an artificial reservoir for lipophilic drugs, confounding permeation results.

-

-

Franz Cell Assembly and Equilibration:

-

Thoroughly clean and dry all cell components.

-

Mount the prepared skin section onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber. Clamp securely. [12] * Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Causality Check: Degassing the receptor fluid prevents air bubbles from forming on the membrane surface, which would reduce the effective diffusion area. Maintaining the temperature at 32°C mimics the physiological temperature of the skin surface. [12] * Place the cells in the heating block and allow the system to equilibrate for 30 minutes.

-

-

Formulation Application and Sampling:

-

Apply a precisely known quantity of the test or control formulation uniformly onto the skin surface in the donor chamber. For patches, simply apply the cut patch.

-

Cover the donor chamber opening with Parafilm® to prevent evaporation (occlusive condition). [12] * At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 500 µL) of the receptor solution from the sampling arm. [9] * Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution.

-

Causality Check: This replacement maintains a constant volume in the receptor chamber and helps ensure "sink conditions," where the drug concentration remains low (<10% of saturation), so that the rate-limiting step is diffusion across the skin, not dissolution in the receptor fluid. [12]

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated HPLC or LC-MS method.

-

Section 4: Data Analysis and Interpretation

Raw concentration data from the analytical instrument must be converted into meaningful permeation parameters.

-

Calculate Cumulative Amount Permeated (Qn): Correct the concentration at each time point for previous sample withdrawals. Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (hours).

-

Determine Steady-State Flux (Jss): The flux is the rate of permeation. It is determined from the slope of the linear portion of the cumulative amount vs. time plot. [12] * Jss (μg/cm²/h) = Slope of the linear region

-

Calculate the Enhancement Ratio (ER): The ER is a direct measure of the enhancer's effectiveness. It is the ratio of the steady-state flux from the formulation containing the enhancer to that from the control formulation.

-

ER = Jss (with 3-OH-NMP) / Jss (control)

-

Table 2: Sample Data Representation

| Formulation | Enhancer (5% w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) |

| Control | None | 15.2 ± 2.1 | 1.0 |

| Test A | 3-OH-NMP | 78.5 ± 6.8 | 5.16 |

| Test B | NMP (Reference) | 65.1 ± 5.5 | 4.28 |

Data are hypothetical and for illustrative purposes only.

Section 5: Safety and Toxicological Assessment

A key advantage of 3-OH-NMP is its anticipated favorable safety profile. [4]This must be validated experimentally. The discovery process for any new enhancer involves a tiered approach to safety and irritation potential (IP) screening. [14] Key Safety Protocols:

-

In Vitro Cytotoxicity: Using cell lines like human epidermal keratinocytes (e.g., HaCaT cells), a cell viability assay (e.g., MTT assay) can determine the concentration at which the enhancer becomes toxic to skin cells. [10]* Skin Irritation Models: Reconstructed human epidermis (RhE) models provide an in vitro system that closely mimics human skin and can be used to predict irritation potential.

-

In Vivo Skin Irritation: For advanced development, tests on animal models can confirm the lack of irritation, erythema, or edema. [9][15]

Section 6: Troubleshooting In Vitro Permeation Studies

Table 3: Common Issues and Solutions in Franz Cell Experiments

| Problem | Potential Causes | Recommended Solutions |

| High Variability in Results | Inconsistent skin thickness; air bubbles under the membrane; inconsistent formulation application; leaks. [12] | Use skin from the same donor/lot; ensure careful filling of the receptor chamber; use a positive displacement pipette for dosing; inspect clamps and O-rings. [12] |

| Low or No Permeation | Poor drug solubility in receptor fluid (failed sink conditions); drug binding to the membrane or apparatus. [12] | Add a co-solvent (e.g., ethanol, Transcutol®) to the receptor fluid; perform a mass balance study to check for drug recovery. [9][12] |

| Leaking Cells | Improper clamping; damaged O-rings; wrinkled or improperly placed membrane. [12] | Ensure clamps are tightened evenly; inspect and replace damaged seals; ensure the membrane is flat and centered between the chambers. [12] |

| "Hockey Stick" Permeation Profile | Initial lag time followed by a sharp, non-linear increase in permeation. | May indicate that the enhancer has saturated and compromised the membrane integrity. Re-evaluate the enhancer concentration or shorten the experiment duration. |

References

- US5032402A, "3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer," Google P

-

"3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer," UKnowledge, [Link]

-

Karande, P., et al. "Design principles of chemical penetration enhancers for transdermal drug delivery," PNAS, [Link]

-

"3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof," UKnowledge, [Link]

-

"Transdermal and Topical Delivery Systems - Product Development and Quality Considerations," FDA, [Link]

-

Akram, M., et al. "Solubility Improvement of Drugs using N-Methyl Pyrrolidone," PMC - NIH, [Link]

-

Gaszner, B., et al. "Formulation and Evaluation of Transdermal Patches Containing BGP-15," PMC - NIH, [Link]

-

Li, W., et al. "A Novel Natural Penetration Enhancer for Transdermal Drug Delivery," PubMed Central, [Link]

-

"NMP Functional Properties," PubChem, [Link]

-

"Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol," International Journal of Pharmaceutical and Clinical Research, [Link]

-

"Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells," PubMed, [Link]

-

"Guideline on quality of transdermal patches," European Medicines Agency (EMA), [Link]

-

Valenzuela-Oses, J., et al. "Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin," MDPI, [Link]

-

Sharma, G., et al. "Enhancement strategies for transdermal drug delivery systems: current trends and applications," NIH, [Link]

-

"Safety Data Sheet (N-METHYLPYRROLIDONE (NMP))," JMN Specialties, Inc., [Link]

-

"Discovery of transdermal penetration enhancers by high-throughput screening," ResearchGate, [Link]

-

"(PDF) Formulation and Development of Transdermal Patches," ResearchGate, [Link]

-

"EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell," YouTube, [Link]

-

"Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes," ACS Publications, [Link]

-

"Formulation and Development of Transdermal Patches," GSC Online Press, [Link]

-

"Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry," FDA, [Link]

-

"(PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies," ResearchGate, [Link]

-

"Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches," MDPI, [Link]

-

"Overview of FDA guidelines for transdermal patches in the US with AdhexPharma, your CDMO partner," AdhexPharma, [Link]

-

"Dermal exposure to aqueous solutions of N-methyl pyrrolidone," PubMed, [Link]

-

"n-Methylpyrrolidone Unreasonable Risk Determination Under TSCA Section 6, December 2022," EPA, [Link]

-

"FDA Releases Draft Guidance for Transdermal Product Development," Premier Research, [Link]

Sources

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. mdpi.com [mdpi.com]

- 4. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 5. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. jmnspecialties.com [jmnspecialties.com]

- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 9. mdpi.com [mdpi.com]

- 10. Design principles of chemical penetration enhancers for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Pyrrolidinone Synthesis

Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Pyrrolidinones are prevalent in a wide range of biologically active compounds, making their efficient and clean synthesis a critical aspect of pharmaceutical and chemical research.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

I. Polymerization: The Unwanted Chain Reaction

One of the most common and frustrating side reactions in pyrrolidinone synthesis is the formation of a polymeric byproduct, often appearing as a viscous oil or an intractable solid that complicates purification and significantly reduces the yield of the desired monomeric lactam.

Question 1: My reaction mixture has turned into a thick, viscous mass, and I'm struggling to isolate my target pyrrolidinone. What is happening and how can I prevent it?

Answer: You are likely encountering base-catalyzed anionic ring-opening polymerization of the pyrrolidinone product.[3] This is particularly common in syntheses that are run under basic conditions or at elevated temperatures.

Causality and Mechanism

The mechanism is initiated by the deprotonation of the pyrrolidinone nitrogen by a strong base, forming a lactam anion. This anion is a potent nucleophile that can attack the electrophilic carbonyl carbon of another pyrrolidinone molecule, leading to ring-opening and the formation of a reactive amino-ester intermediate. This process propagates, resulting in the formation of a polyamide chain, also known as Nylon-4.[3]

Caption: Base-catalyzed polymerization of pyrrolidinone.

Troubleshooting Protocol

-

pH Control: Carefully monitor and control the pH of your reaction. If strong bases are required for your primary reaction, consider using a weaker base or a buffered system if the reaction mechanism allows.

-

Temperature Management: High temperatures can promote polymerization. Run your reaction at the lowest effective temperature. If heating is necessary, do so gradually and for the minimum time required.

-

Quenching: Upon completion of the desired reaction, quench the reaction mixture promptly with a mild acid (e.g., acetic acid, ammonium chloride solution) to neutralize any residual base and prevent post-reaction polymerization.

-

Solvent Choice: The choice of solvent can influence the rate of polymerization. In some cases, using a less polar solvent can disfavor the formation of the ionic intermediates required for polymerization.

II. Hydrolysis: The Ring-Opening Conundrum

The lactam ring of pyrrolidinone is susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of γ-aminobutyric acid (GABA) or its derivatives. This can be a significant issue during aqueous work-up or purification.

Question 2: I'm observing a significant amount of a water-soluble byproduct that I suspect is the ring-opened product of my pyrrolidinone. How can I confirm this and prevent its formation?

Answer: You are likely observing the hydrolysis of the pyrrolidinone ring to form the corresponding γ-amino acid. This is a common side reaction, particularly during acidic or basic work-up procedures.[3]

Causality and Mechanism

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon. In both scenarios, the tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the formation of the γ-amino acid.

Caption: Mechanisms of acid- and base-catalyzed pyrrolidinone hydrolysis.

Troubleshooting Protocol

-

Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up. If an extraction with an acidic or basic aqueous solution is necessary, perform it quickly and at low temperatures.

-

Neutralization: After an acidic or basic extraction, immediately neutralize the organic layer with a saturated solution of a mild base (e.g., sodium bicarbonate) or a mild acid (e.g., ammonium chloride), respectively.

-

Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation to remove any residual water that could cause hydrolysis upon heating.

-

Analytical Confirmation: The formation of the γ-amino acid can be confirmed by techniques such as NMR (disappearance of the lactam NH proton and appearance of carboxylic acid and amine protons) or LC-MS.

| Condition | Effect on Hydrolysis | Recommendation |

| pH | High and low pH significantly increase the rate of hydrolysis. | Maintain pH between 4 and 8 during work-up and purification. |

| Temperature | Higher temperatures accelerate hydrolysis. | Perform aqueous extractions at 0-5 °C. |

| Exposure Time | Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis. | Minimize the duration of aqueous work-up steps. |

III. Enamine Formation: A Competing Pathway

In syntheses involving the reaction of a ketone or aldehyde with an amine to form a pyrrolidinone, the formation of an enamine can be a significant side reaction, leading to a complex mixture of products.

Question 3: My reaction is producing a mixture of my desired pyrrolidinone and another, less polar byproduct. What could this be?

Answer: You may be observing the formation of an enamine as a side product. This is particularly common in reactions that proceed through an imine or enamine intermediate, such as the Stork enamine reaction or certain variations of reductive amination.[4][5]

Causality and Mechanism

Enamines are formed from the reaction of a secondary amine with a ketone or aldehyde.[4] In the context of pyrrolidinone synthesis, if your starting materials or intermediates contain ketone/aldehyde and secondary amine functionalities, enamine formation can compete with the desired cyclization. The reaction is typically reversible and catalyzed by acid.

Caption: General mechanism for enamine formation.

Troubleshooting Protocol

-

Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine component can favor enamine formation.

-

Reaction Conditions: The formation of enamines is often reversible.[4] Hydrolysis of the crude reaction mixture with mild aqueous acid can sometimes convert the enamine back to the starting ketone/aldehyde, which can then be separated.

-

Choice of Amine: If possible, use a primary amine for your synthesis, as this will lead to the formation of an imine, which may be more readily converted to the desired pyrrolidinone.

-

Purification: Enamines are generally less polar than the corresponding pyrrolidinones. They can often be separated by column chromatography on silica gel.

IV. Reductive Amination Side Products

Reductive amination of succinic acid derivatives is a common route to pyrrolidinones. However, this reaction can be plagued by several side products.

Question 4: I am attempting a reductive amination of succinic anhydride with a primary amine, but I am getting a mixture of products, including my desired pyrrolidinone, the corresponding pyrrolidine, and unreacted starting material. How can I improve the selectivity?

Answer: The reductive amination of succinic anhydride or related dicarbonyl compounds can indeed lead to a mixture of the desired lactam (pyrrolidinone) and the fully reduced cyclic amine (pyrrolidine). The selectivity is highly dependent on the choice of reducing agent and the reaction conditions.

Causality and Mechanism

The reaction proceeds through the initial formation of a succinamic acid, which then cyclizes to succinimide. The succinimide is then reduced to the pyrrolidinone. However, if the reducing agent is too strong or the reaction conditions are too harsh, the pyrrolidinone can be further reduced to the corresponding pyrrolidine.

Caption: Reaction pathways in the reductive amination of succinic anhydride.

Troubleshooting Protocol

-

Choice of Reducing Agent: The choice of reducing agent is critical. Milder reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred for reductive aminations as they are less likely to reduce the intermediate amide.[6] Stronger reducing agents like lithium aluminum hydride (LAH) will typically lead to the fully reduced pyrrolidine.

-

Control of Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the pyrrolidinone product. Running the reaction at a lower temperature can also help to improve selectivity.

-

Stepwise Synthesis: For greater control, consider a stepwise approach. First, synthesize and isolate the succinimide. Then, in a separate step, perform a controlled reduction to the pyrrolidinone using a suitable reducing agent.

| Reducing Agent | Typical Outcome | Recommendation |

| LiAlH₄, NaBH₄/Lewis Acid | Full reduction to pyrrolidine. | Use for the synthesis of pyrrolidines, not pyrrolidinones. |

| Sodium Triacetoxyborohydride (STAB) | Selective reduction to the pyrrolidinone. | The preferred reagent for this transformation.[6] |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can lead to a mixture of products depending on conditions. | Requires careful optimization of pressure, temperature, and catalyst loading. |

V. Analytical and Purification Strategies

Question 5: What are the best methods for analyzing the purity of my pyrrolidinone and for removing common side products?

Answer: A combination of chromatographic and spectroscopic techniques is generally employed to assess the purity of your product. Purification strategies will depend on the nature of the impurities.

Analytical Techniques

-

Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the reaction mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile byproducts.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and for monitoring reactions in real-time.

-